molecular formula C15H15ClN2O5S B068864 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester CAS No. 173908-57-1

1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester

Cat. No. B068864
M. Wt: 370.8 g/mol
InChI Key: KDRUOLUGIPIVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester, also known as EACS, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a sulfonamide-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.

Mechanism Of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cell growth and proliferation. Specifically, 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester may be able to alter the expression of genes involved in cancer cell growth and survival.

Biochemical And Physiological Effects

In addition to its anti-cancer activity, 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester has been shown to have a range of other biochemical and physiological effects. Studies have demonstrated its ability to inhibit the growth of bacteria and fungi, as well as its potential as an anti-inflammatory agent. 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer treatments. Additionally, its range of other biochemical and physiological effects make it a versatile compound that could be used in a variety of research applications. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in certain applications.

Future Directions

There are many potential future directions for research involving 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester. One area of interest is in the development of new cancer treatments based on its anti-cancer activity. Additionally, its potential as an anti-inflammatory and neuroprotective agent could make it a promising candidate for the treatment of a range of diseases. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.

Synthesis Methods

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester can be achieved through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 2-amino-5-chlorobenzenesulfonamide with acetic anhydride to form 2-(acetylamino)-5-chlorobenzenesulfonamide. This compound is then reacted with ethyl 1H-pyrrole-2-carboxylate in the presence of a catalyst to form 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester.

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester has been studied for its potential applications in a range of scientific research fields. One area of interest is in the development of new drugs for the treatment of cancer. 1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester has been shown to have potent anti-cancer activity, with studies demonstrating its ability to induce apoptosis (programmed cell death) in cancer cells.

properties

CAS RN

173908-57-1

Product Name

1H-Pyrrole-2-carboxylic acid, 1-((2-(acetylamino)-5-chlorophenyl)sulfonyl)-, ethyl ester

Molecular Formula

C15H15ClN2O5S

Molecular Weight

370.8 g/mol

IUPAC Name

ethyl 1-(2-acetamido-5-chlorophenyl)sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C15H15ClN2O5S/c1-3-23-15(20)13-5-4-8-18(13)24(21,22)14-9-11(16)6-7-12(14)17-10(2)19/h4-9H,3H2,1-2H3,(H,17,19)

InChI Key

KDRUOLUGIPIVOD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)NC(=O)C

Canonical SMILES

CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)NC(=O)C

Other CAS RN

173908-57-1

synonyms

Ethyl 1-[(2-Acetamido-5-chlorophenyl)sulfonyl]-1H-pyrrole-2-carboxylat e

Origin of Product

United States

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